antithrombin III Glasgow
Description
Properties
CAS No. |
115299-92-8 |
|---|---|
Molecular Formula |
O5STi |
Synonyms |
antithrombin III Glasgow |
Origin of Product |
United States |
Genetic Basis and Molecular Characterization of Antithrombin Iii Glasgow
Mapping of the SERPINC1 Gene
The gene responsible for encoding antithrombin is the Serpin Family C Member 1 gene, abbreviated as SERPINC1. mapmygenome.inmedlineplus.gov Extensive genetic mapping has localized the SERPINC1 gene to the long arm of human chromosome 1. medlineplus.gov More precisely, its cytogenetic location is designated as 1q25.1. jax.orgunife.it The gene spans approximately 13.5 to 16 kilobases (kb) of DNA and is composed of seven exons and six introns. thieme-connect.comaimspress.comumich.edu The primary functional domains of the antithrombin protein, including the heparin-binding site and the reactive site, are encoded by different exons within this gene. researchgate.net
| Gene Attribute | Description |
| Gene Name | Serpin Family C Member 1 (SERPINC1) |
| Protein Product | Antithrombin III (ATIII) |
| Chromosomal Locus | 1q25.1 |
| Genomic Coordinates | Chr1: 173903800-173917327 (GRCh38) jax.org |
| Gene Structure | 7 exons, 6 introns thieme-connect.com |
Identification of the Antithrombin III Glasgow Mutation
The molecular defect in this compound was identified through protein and gene sequencing analyses, revealing a single point mutation at a critical position within the protein's reactive site. uniprot.org
The mutation underlying this compound is a single nucleotide substitution in exon 6 of the SERPINC1 gene. umich.edu This involves the transition of a guanine (B1146940) (G) to an adenine (B156593) (A) at nucleotide position 1274 of the coding DNA (c.1274G>A on reference sequence NM_000488.3). nih.gov This change occurs within the codon for amino acid 393. umich.eduuniprot.org The codon for arginine at this position, CGT, is altered to CAT. nih.govcloudfront.net The CG dinucleotide within the arginine codon is a known mutational "hot spot" in the human genome, increasing its susceptibility to mutation. cloudfront.net
This nucleotide change results in the substitution of the amino acid arginine with histidine at position 393 of the mature antithrombin protein. uniprot.orggenome.jp This specific substitution is denoted as Arg393His. aimspress.comaimspress.com Arginine at position 393 is the P1 residue of the reactive site, which is the primary site of interaction with thrombin. umich.eduashpublications.org Its replacement with histidine fundamentally disrupts this interaction, leading to the functional defect seen in this compound. nih.govuniprot.org The same Arg393His substitution has been identified in other named antithrombin variants, such as Antithrombin Sheffield and Antithrombin Chicago. nih.govaimspress.com
Inheritance Pattern and Genetic Segregation Analysis
Hereditary antithrombin deficiency, including cases caused by the Glasgow variant, is inherited as an autosomal dominant trait. stoptheclot.orgnih.gov This means that an individual needs to inherit only one copy of the mutated SERPINC1 gene to be affected. medlineplus.gov Consequently, an affected individual has a 50% probability of passing the mutation on to each of their offspring. stoptheclot.org
Family studies and segregation analyses have confirmed this inheritance pattern for this compound. The deficiency has been identified in multiple generations of affected families, consistent with dominant inheritance. nih.govaimspress.com Genetic segregation analysis, often performed using techniques like Sanger sequencing of the SERPINC1 gene, tracks the inheritance of the specific mutation (c.1274G>A) through the family pedigree, demonstrating that all affected individuals carry the variant. aimspress.comnih.govnih.gov
Comparative Molecular Genetics of this compound with Other SERPINC1 Variants
The Arg393His mutation of this compound belongs to a specific class of SERPINC1 variants that affect the protein's reactive site. haematologica.org These are classified as Type IIa deficiencies, where the antithrombin protein is present in normal quantities but is functionally impaired due to a defect in the protease binding site. stoptheclot.org
The reactive site loop (RCL) of antithrombin acts as a pseudo-substrate for target proteases like thrombin. ashpublications.orgnih.gov The P1 residue, Arg393, is the most critical residue for this interaction. umich.eduashpublications.org Mutations at this position, as seen in this compound, severely impair the inhibitor's function. nih.gov
A comparison with other variants highlights the critical nature of this region:
Antithrombin Northwick Park: This variant has a substitution at the same P1 position, but arginine is replaced by cysteine (Arg393Cys). uniprot.org Like the Glasgow variant, it results in an impaired ability to inhibit thrombin and is associated with thrombosis. uniprot.org
Antithrombin Charleville: This variant involves a mutation at a nearby position in the reactive site, Ala384Pro. cloudfront.net This mutation also impairs the function of the reactive site. cloudfront.net
Antithrombin Glasgow II: This is a different variant from this compound, caused by an Ala382Thr substitution in the P12 position of the RCL. nih.gov This mutation transforms the antithrombin from an inhibitor into a substrate for thrombin, meaning it is cleaved by thrombin but does not inactivate it. nih.gov
These comparisons demonstrate that the integrity of the reactive site loop, particularly the P1 arginine residue, is essential for the normal anticoagulant function of antithrombin. uniprot.orgnih.gov The Arg393His substitution in this compound is a prime example of how a single amino acid change in this critical domain can lead to a severe prothrombotic state. nih.govashpublications.org
| Variant | Mutation | Location | Consequence |
| This compound | Arg393His uniprot.org | Reactive Site (P1) | Reduced ability to inactivate thrombin. nih.gov |
| Antithrombin Northwick Park | Arg393Cys uniprot.org | Reactive Site (P1) | Impaired interaction with thrombin. uniprot.org |
| Antithrombin Charleville | Ala384Pro cloudfront.net | Reactive Site | Impaired reactive site function. cloudfront.net |
| Antithrombin Glasgow II | Ala382Thr nih.gov | Reactive Site Loop (P12) | Becomes a substrate for thrombin. nih.gov |
Analysis of Mutations Affecting the Heparin-Binding Domain
The heparin-binding domain of antithrombin III is crucial for its physiological function. Heparin binding induces a conformational change in antithrombin that accelerates its inhibition of coagulation proteases, such as thrombin and Factor Xa, by several orders of magnitude. Mutations within this domain can therefore significantly impact anticoagulant activity. This compound is classified as a Type IIB deficiency, a category of mutations that paradoxically result in increased affinity for heparin. nih.gov
The primary mutation identified in this compound involves a single amino acid substitution at position 393, where arginine is replaced by histidine (Arg393His). drugbank.comnih.govnih.gov This specific change occurs within a region of the protein that is critical for its interaction with heparin. Despite the increased affinity for heparin, this variant exhibits a reduced ability to inactivate thrombin, leading to a prothrombotic state. nih.gov The substitution of arginine, a strongly basic amino acid, with the less basic histidine at this key position alters the electrostatic interactions within the heparin-binding site.
Research has shown that the Arg393His mutation in this compound leads to a dysfunctional protein. nih.govdrugbank.com While the variant protein is present in normal amounts in the plasma of affected individuals, its functional capacity as a heparin cofactor is diminished. nih.gov This discrepancy between antigen levels and functional activity is a hallmark of Type II antithrombin deficiencies.
It is important to distinguish this compound from another variant, Antithrombin Glasgow II. The latter involves a different mutation, an alanine (B10760859) to threonine substitution at position 382 (Ala382Thr). nih.gov This mutation primarily affects the reactive site of the molecule, transforming the inhibitor into a substrate for thrombin, and is therefore distinct from the heparin-binding defect seen in the original this compound. nih.gov
The detailed analysis of the this compound mutation has provided valuable insights into the molecular requirements for heparin binding and the subsequent activation of antithrombin. The increased heparin affinity coupled with decreased thrombin inhibition highlights the complexity of the conformational changes induced by heparin and the critical role of specific amino acid residues in mediating this allosteric activation.
Structural and Conformational Dynamics of Antithrombin Iii Glasgow
General Structural Features of Antithrombin III (Serpin Fold, Beta-sheets, Alpha-helices)
Antithrombin III (ATIII) is a crucial glycoprotein (B1211001) in the regulation of blood coagulation and a member of the serine protease inhibitor (serpin) superfamily. aimspress.comaimspress.com Its structure is characterized by a highly conserved serpin fold, which consists of three β-sheets (A, B, and C) and nine α-helices (A-I). semanticscholar.orgnih.gov This complex three-dimensional arrangement is essential for its function as a "molecular mousetrap" to inhibit target proteases. pnas.org
The core of the ATIII molecule features a large, five-stranded β-sheet A. frontiersin.orglu.se A key dynamic element of the serpin structure is the reactive center loop (RCL), an exposed loop of amino acids that presents a "bait" sequence to target proteases. pnas.orgfrontiersin.org Upon cleavage of the RCL by a protease, the loop undergoes a dramatic conformational change, inserting itself into the center of β-sheet A. frontiersin.orgnih.gov This irreversible change traps the protease in an inactive complex. nih.gov The native, circulating form of ATIII exists in a metastable state, meaning it is not in its most thermodynamically stable conformation, a feature necessary for its inhibitory mechanism. nih.gov
Detailed Analysis of the Reactive Center Loop (RCL) in Antithrombin III Glasgow
Role of Arg393 in Normal Antithrombin III Function
The Reactive Center Loop (RCL) of antithrombin III contains the critical recognition and cleavage site for its target proteases, most notably thrombin and Factor Xa. ashpublications.org Within this loop, the amino acid at position 393, Arginine (Arg), plays a pivotal role. nih.gov This specific residue, designated as the P1 residue, is the primary determinant for the interaction with the active site of the target protease. nih.gov The protease recognizes and cleaves the peptide bond between Arg393 and the adjacent Serine394. ashpublications.orgoup.com This cleavage event initiates a cascade of conformational changes that lead to the inactivation of the protease. nih.gov Molecular dynamics simulations have suggested that in the native, non-activated form of antithrombin, the Arg393 side chain can become solvent-exposed, making it accessible to proteases. nih.gov Furthermore, crystallographic studies have revealed a salt bridge between Arg393 and Glutamate-237 in the native state, which helps to restrain the RCL and orient the P1 residue away from attacking proteases, thus contributing to the low basal inhibitory activity of circulating antithrombin. rcsb.org
Impact of Histidine Substitution at Position 393 on RCL Conformation
This compound is characterized by a single point mutation in the gene encoding the protein, resulting in the substitution of Arginine at position 393 with Histidine (Arg393His). nih.govcloudfront.net This seemingly minor change has profound consequences for the protein's function. The Arg393His mutation is located at the reactive site (P1) of the molecule. aimspress.comjci.org This substitution impairs the ability of antithrombin to effectively inhibit thrombin. nih.gov While the precise conformational changes in the RCL due to this mutation are complex, the replacement of the strongly basic arginine with the less basic histidine alters the electrostatic interactions critical for protease recognition and binding. This leads to a significant reduction in its functional activity as a thrombin inhibitor. ashpublications.orgnih.gov
Heparin-Binding Domain Structural Research in this compound
Effect of Arg393His Mutation on Heparin Affinity
A surprising and counterintuitive finding related to the Arg393His mutation in this compound is its effect on heparin affinity. Despite the mutation being located in the reactive center loop, distant from the primary heparin-binding site, studies have shown that this variant exhibits an increased affinity for heparin. nih.govnih.gov This suggests a long-range conformational effect of the P1 residue on the heparin-binding domain. It is proposed that the Arg393His mutation induces a conformational change that, in turn, enhances the interaction with heparin. nih.gov This increased affinity was demonstrated through affinity chromatography on heparin-Sepharose, where the mutant antithrombin eluted at higher salt concentrations than the normal protein. nih.gov
Conformational Changes Induced by Heparin Binding in Mutant vs. Wild-type Antithrombin
In wild-type antithrombin, heparin binding induces a significant conformational change that is essential for its anticoagulant activity. pnas.org This allosteric activation involves the expulsion of the RCL from the A-sheet, making it more accessible to target proteases. nih.gov Heparin binding to the D-helix of antithrombin triggers these changes. nih.gov
In the case of this compound, the Arg393His mutation appears to alter this process. While the mutant has a higher affinity for heparin, the subsequent conformational changes that lead to protease inhibition are impaired. nih.gov The substitution at the reactive site interferes with the efficient "mousetrap" mechanism, even with the enhanced heparin binding. This results in a molecule that can bind heparin more tightly but is less effective at inactivating thrombin. nih.gov This decoupling of heparin binding and inhibitory activity highlights the intricate allosteric communication between the reactive center loop and the heparin-binding domain in antithrombin.
Structural Modeling and Bioinformatics Approaches for this compound (e.g., PDB data, sequence homology)
The Arg393His substitution in this compound, located at the P1 position of the reactive site loop, is a focal point for understanding its altered function. nih.gov While a specific crystal structure for the Glasgow variant is not publicly available in the Protein Data Bank (PDB), significant insights into its structural and conformational dynamics can be derived from bioinformatics approaches, including sequence homology analysis and molecular modeling based on the known structures of wild-type antithrombin.
Sequence Homology and The Reactive Site Loop
Antithrombin III is a member of the serine protease inhibitor (serpin) superfamily. sorbonne-universite.fr Members of this family share a conserved tertiary structure, characterized by three β-sheets and a mobile reactive site loop (RSL) that acts as a "bait" for target proteases. sorbonne-universite.frnih.gov The RSL of human antithrombin contains the scissile bond between Arginine 393 (P1) and Serine 394 (P1'), which is critical for its inhibitory activity against proteases like thrombin. wikipedia.org
The mutation in this compound replaces the basic amino acid arginine with another basic but structurally different amino acid, histidine, at the crucial P1 position. This single amino acid change (g.13830G>A; c.1274G>A; p.Arg393His) is the defining feature of this variant and underlies its unique functional characteristics. researchgate.netnih.gov
Structural Modeling and Conformational Dynamics
Although a dedicated PDB entry for this compound is unavailable, numerous structures for wild-type human antithrombin have been resolved and deposited in the PDB (e.g., 1ANT, 1ATH, 2ANT). These structures serve as robust templates for homology modeling of the Glasgow variant. wikipedia.org Using these templates, the Arg393His substitution can be modeled in silico to predict its structural and dynamic consequences.
Molecular dynamics (MD) simulations on wild-type antithrombin have revealed that the reactive center loop is inherently flexible. nih.gov These simulations show that the Arg393 side chain, which is not fully exposed in some crystal structures, can become solvent-exposed, a prerequisite for its interaction with and cleavage by thrombin. nih.gov This inherent flexibility is crucial for the conformational changes required for heparin activation and protease inhibition. researchgate.net
For this compound, the substitution of arginine with the smaller histidine residue at position 393 is predicted to alter the local conformation and dynamics of the reactive site loop. While both are basic residues, the guanidinium (B1211019) group of arginine is larger and has a more distributed positive charge compared to the imidazole (B134444) ring of histidine. This difference in size and charge distribution likely affects the interaction of the P1 residue with the active site of thrombin, contributing to the observed reduced inhibitory activity. nih.govnih.gov
Interestingly, the Arg393His mutation leads to increased heparin affinity. nih.govnih.gov This suggests a long-range conformational effect, where a change in the reactive site loop influences the distant heparin-binding domain. This allosteric communication is a known feature of serpins. nih.gov One study demonstrated that upon heparin binding, the P1 arginine of wild-type antithrombin becomes more accessible to enzymatic modification, a change that does not occur in the antithrombin Glasgow variant. nih.gov This suggests that the Arg393His mutation may induce a conformational state that mimics some aspects of the heparin-activated state, leading to a higher intrinsic affinity for heparin but a less optimal presentation of the reactive site for thrombin inhibition. nih.gov
Bioinformatics in Functional Analysis
Bioinformatics tools are essential for analyzing the impact of mutations like Arg393His. Sequence alignment tools confirm the location of the mutation within a highly conserved functional domain across different species. Furthermore, in silico tools can be used to predict the pathogenicity of such variants. The creation of expression vectors containing the Arg393His mutation allows for the recombinant production of the variant protein, enabling detailed in vitro functional and structural studies that complement the predictions from computational models. researchgate.netnih.gov
Interactive Data Table: Key Structural and Genetic Information for this compound
| Feature | Description | Reference |
| Protein Variant | This compound | nih.gov |
| Gene | SERPINC1 | mdpi.com |
| Mutation | Arginine 393 to Histidine (Arg393His) | nih.gov |
| Genetic Change | c.1274G>A | researchgate.net |
| Location | Reactive Site Loop (P1 position) | nih.gov |
| Homology | Member of the Serpin Superfamily | sorbonne-universite.fr |
| Wild-Type PDB IDs | 1ANT, 1ATH, 2ANT (for homology modeling) | wikipedia.org |
| Predicted Structural Impact | Altered conformation of the reactive site loop | nih.gov |
| Predicted Dynamic Impact | Affects the solvent exposure and presentation of the P1 residue | nih.gov |
Functional Impairment and Biochemical Studies of Antithrombin Iii Glasgow
Impaired Thrombin Inactivation Kinetics
The primary role of antithrombin III is to regulate the coagulation cascade by inhibiting key proteases, with thrombin being a principal target. The Glasgow variant exhibits a profound defect in this crucial function.
Studies have demonstrated that Antithrombin III Glasgow has virtually lost its ability to inhibit thrombin. nih.gov This functional deficiency is evident when its activity is compared to normal antithrombin III. Plasma from individuals with this variant shows a significant reduction in heparin cofactor activity, approximately 50% of the antigen concentration. nih.gov When isolated, the variant protein itself shows a complete lack of thrombin inhibitory activity. nih.gov
The reduced ability to inactivate thrombin has been monitored using methods such as substrate hydrolysis and SDS polyacrylamide gel electrophoresis. nih.gov These analyses confirm that the formation of the stable thrombin-antithrombin complex, a hallmark of effective inhibition, is severely impaired in the Glasgow variant.
| Parameter | Normal Antithrombin III | This compound | Reference |
|---|---|---|---|
| Thrombin Inhibitory Activity | Normal | Absent/Severely Reduced | nih.gov |
| Heparin Cofactor Activity (in plasma) | ~100% | ~50% of antigen level | nih.gov |
The mutation at the P1 reactive site from Arginine to Histidine is the direct cause of the impaired inhibitory function. nih.gov In the normal mechanism of inhibition, the P1 Arginine of antithrombin mimics the substrate for serine proteases like thrombin, Factor Xa, and Factor IXa. nih.gov This allows the protease to cleave the reactive center loop of antithrombin, leading to a conformational change that traps the protease in an irreversible complex. nih.gov
The substitution to Histidine at this critical position disrupts the necessary interaction with the active site of the target proteases. nih.gov While the primary focus of studies on this compound has been on its interaction with thrombin, the mechanism of reduced inhibition is applicable to other serine proteases of the coagulation cascade that are normally targeted by antithrombin, including Factor Xa and Factor IXa. patsnap.commedscape.com The inactivation of these factors by antithrombin is crucial for maintaining hemostasis. nih.govnih.gov The compromised reactive site in the Glasgow variant means it cannot effectively serve as a "bait" for these proteases, leading to a generalized failure of its anticoagulant function.
Altered Heparin Cofactor Activity
Heparin and related glycosaminoglycans dramatically accelerate the inhibitory activity of normal antithrombin III. nih.gov this compound exhibits a paradoxical and significant alteration in its interaction with heparin.
A striking feature of this compound is its increased affinity for heparin. nih.govnih.gov This has been demonstrated through heparin-Sepharose chromatography, where the Glasgow variant elutes at a higher salt concentration compared to normal antithrombin III. nih.govnih.gov
| Antithrombin Variant | Elution [NaCl] (mol/l) | Reference |
|---|---|---|
| Normal Antithrombin III | 0.78 - 0.9 | nih.govnih.gov |
| Antithrombin III Pescara | 0.86 | nih.gov |
| This compound | 0.92 - 1.05 | nih.govnih.gov |
The proposed mechanism for this increased affinity relates to the mutation at the P1 reactive site. It is theorized that in the native state of normal antithrombin, a salt bridge involving the P1 Arginine-393 residue helps maintain a lower affinity conformation for heparin. nih.gov The binding of heparin induces a conformational change that disrupts this salt bridge, exposing the reactive center for protease inhibition and shifting the molecule to a higher heparin affinity state. nih.gov Since this compound lacks the P1 Arginine, it is unable to form this salt bridge. Consequently, it is thought to adopt a native conformation that already resembles the high-affinity, heparin-induced state of the normal protein. nih.gov
Interaction with Other Coagulation System Components
The primary interactions of antithrombin III within the coagulation system are with serine proteases and heparin. patsnap.com The mutation in this compound directly impacts these interactions. Its inability to inhibit thrombin also extends to other key coagulation proteases such as Factor Xa and Factor IXa, due to the altered reactive site. medscape.comyoutube.com This broad-spectrum loss of inhibitory function contributes significantly to the prothrombotic state observed in individuals with this variant.
While the binding to heparin is enhanced, this does not translate into a functional anticoagulant effect. Instead, the high-affinity binding might lead to altered distribution or clearance of the variant protein. The interaction with other components of the coagulation system is primarily defined by this loss of protease inhibition. The variant is unable to effectively regulate the amplification of the coagulation cascade, leading to a state of hypercoagulability.
Serpin-Protease Complex Formation in the Presence of this compound
The primary mechanism by which antithrombin inhibits coagulation proteases, such as thrombin, is by acting as a "suicide substrate," forming a stable, covalent 1:1 complex. oncohemakey.comnih.gov This process effectively removes the active protease from circulation. nih.gov However, studies on this compound have demonstrated a significantly impaired or completely lost ability to inhibit thrombin. nih.govnih.gov
The Arg-393 residue in normal antithrombin is crucial for its interaction with the active site of thrombin. The substitution to a histidine residue in the Glasgow variant disrupts this critical interaction, preventing the formation of the stable serpin-protease complex. nih.gov While normal antithrombin efficiently inactivates thrombin, leading to the formation of a thrombin-antithrombin (TAT) complex, this compound fails to do so effectively. nih.gov This lack of inhibitory activity means that even in the presence of this variant, thrombin remains active and capable of participating in the coagulation cascade.
Biochemical analysis has shown that despite having a higher affinity for heparin—a cofactor that normally accelerates the rate of thrombin inhibition by more than 1000-fold—this compound still exhibits this profound defect in protease inactivation. nih.govnih.govdiff.org This indicates that the mutation at the reactive center directly abrogates the final step of inhibition, which is the formation of the irreversible covalent bond with the protease, a step that is distinct from the initial heparin binding.
Table 1: Comparative Biochemical Properties of Normal Antithrombin III and this compound
| Property | Normal Antithrombin III | This compound | Reference(s) |
|---|---|---|---|
| P1 Reactive Site Residue | Arginine (Arg-393) | Histidine (His-393) | nih.gov |
| Heparin Affinity | Normal | Increased | nih.govnih.govnih.gov |
| Thrombin Inhibitory Activity | Normal | Reduced / Lost | nih.govnih.gov |
| Serpin-Protease Complex Formation | Forms stable covalent complex | Impaired/Does not form stable complex | nih.govnih.gov |
| Clinical Association | Normal hemostasis | Familial Thrombosis | nih.gov |
Potential Influence on Fibrin (B1330869) Formation (e.g., via altered thrombin regulation)
The primary role of thrombin in hemostasis is the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable fibrin clot. nih.govresearchgate.netresearchgate.net The regulation of thrombin activity is therefore essential to prevent excessive or inappropriate clot formation. Antithrombin is the principal physiological inhibitor of thrombin, and any impairment in its function can lead to a hypercoagulable state. oncohemakey.comnih.gov
The inability of this compound to effectively inhibit thrombin leads to a state of altered thrombin regulation. nih.govnih.gov With significantly reduced inhibition, circulating thrombin levels can remain elevated for longer periods, leading to uncontrolled conversion of fibrinogen to fibrin. This unchecked fibrin formation is a direct contributor to the pathogenesis of thrombosis. nih.gov The clinical presentation of individuals with the this compound variant, which includes a high incidence of thrombotic events, is a direct consequence of this failed thrombin regulation. nih.gov The functional deficiency means that approximately half of the circulating antithrombin in affected heterozygous individuals is incapable of controlling the key enzyme responsible for fibrin clot formation, predisposing them to venous and arterial thrombosis. nih.govmedscape.com
Resistance to Catalytic Cleavage by Specific Enzymes (e.g., Elastase)
The reactive center loop of serpins is susceptible to cleavage by various proteases. In some cases, this cleavage can lead to inactivation of the serpin without the formation of a stable complex. Human neutrophil elastase is one such enzyme that can catalytically cleave antithrombin.
Studies examining the effect of the P1 residue mutation on the structural integrity of the reactive loop found that this compound, along with another P1 variant (Antithrombin Pescara), is resistant to this catalytic cleavage by elastase in the absence of heparin. nih.gov This resistance suggests that the Arg-393 to His substitution alters the conformation or accessibility of the reactive loop, making it a poorer substrate for elastase under these conditions. nih.gov
Interestingly, under different experimental conditions, elastase has been used as a tool to probe the structure of the this compound variant. Researchers were able to use elastase to cleave the reactive loop between the P3 and P4 positions, which allowed for the isolation and subsequent sequencing of the C-terminal fragment, ultimately leading to the identification of the Arg-393 to His mutation. nih.gov This indicates that while the variant shows resistance to cleavage at the primary P1-P1' scissile bond, other sites within the reactive loop may remain susceptible under specific conditions.
Table 2: Susceptibility of Antithrombin Variants to Elastase Cleavage
| Antithrombin Type | Condition | Susceptibility to Catalytic Cleavage by Neutrophil Elastase | Reference(s) |
|---|---|---|---|
| Normal Antithrombin III | Absence of Heparin | Susceptible | nih.gov |
| This compound | Absence of Heparin | Resistant | nih.gov |
| This compound | Experimental (for sequencing) | Cleavage between P3-P4 demonstrated | nih.gov |
Research Methodologies and Experimental Approaches for Studying Antithrombin Iii Glasgow
Molecular Genetics Techniques
Molecular genetics techniques are fundamental to pinpointing the exact mutation within the SERPINC1 gene that gives rise to the ATIII Glasgow variant.
Polymerase Chain Reaction (PCR) is a foundational technique used to amplify specific segments of DNA, enabling further genetic analysis. In the context of ATIII Glasgow, PCR is employed to selectively amplify exon 6 of the SERPINC1 gene, which contains the codon for amino acid 393. nii.ac.jpnih.gov Genomic DNA is extracted from the patient's white blood cells and used as a template. Specific primers, short single-stranded DNA sequences, are designed to flank the target region, ensuring that only exon 6 and its immediate flanking intronic sequences are copied. thieme-connect.com The amplification process involves repeated cycles of heating and cooling to denature the DNA, anneal the primers, and extend the new DNA strands, resulting in an exponential increase in the number of copies of the target sequence. This amplified DNA is then used as the substrate for mutation detection methods like DNA sequencing or allele-specific oligonucleotide hybridization. nih.gov
Table 1: Illustrative PCR Primers for Amplification of SERPINC1 Exon 6
| Primer Name | Sequence (5' to 3') | Target Region |
|---|---|---|
| SERPINC1_Ex6_F | GCT TGG GAG AAG AAT TCT GAA | Intron 5 (Upstream of Exon 6) |
| SERPINC1_Ex6_R | TGA GGC TGA GGA CTT GTT TGA | Intron 6 (Downstream of Exon 6) |
Note: Primer sequences are illustrative and specific designs may vary between laboratories.
Allele-specific oligonucleotide (ASO) hybridization is a method used to detect single-nucleotide polymorphisms (SNPs) or other point mutations in a DNA sequence. taylorandfrancis.com Following PCR amplification of the relevant gene segment (exon 6), the resulting DNA is denatured and immobilized on a membrane, typically in a dot blot format. Two short, synthetic DNA probes (oligonucleotides) are created: one that is perfectly complementary to the normal (wild-type) DNA sequence at codon 393 (CGT for Arginine) and another that is complementary to the mutant sequence found in ATIII Glasgow (CAT for Histidine). youtube.com These probes are labeled, often with a radioactive or fluorescent tag, and allowed to hybridize with the immobilized DNA under stringent conditions. The probe for the normal allele will bind strongly only to the wild-type DNA, while the mutant probe will bind specifically to the DNA carrying the Glasgow mutation. By observing which probe binds to the sample, researchers can determine if the individual is homozygous for the normal allele, homozygous for the mutant allele, or heterozygous. researchgate.net
Table 2: Hypothetical ASO Probes for Detecting the Antithrombin III Glasgow Mutation (Codon 393)
| Probe Name | Probe Sequence (3' to 5') | Target Allele | Codon (5' to 3') |
|---|---|---|---|
| ASO-Normal (Arg) | ...GCA... | Wild-Type | ...CGT... |
DNA sequencing is the gold standard for definitively identifying genetic mutations. machaondiagnostics.com The process determines the precise order of nucleotides within a DNA molecule. For ATIII Glasgow, the PCR product generated from exon 6 is purified and subjected to Sanger sequencing. nih.gov This method involves using the amplified DNA as a template to synthesize a new set of DNA strands of varying lengths. Each of these new strands is terminated by a fluorescently labeled dideoxynucleotide. The fragments are then separated by size using capillary electrophoresis, and a laser excites the fluorescent tags. A detector reads the color of the tag on the last base of each fragment, allowing the reconstruction of the exact DNA sequence. nih.gov For a heterozygous individual with ATIII Glasgow, the sequencing chromatogram at codon 393 will show overlapping peaks for guanine (B1146940) (G) and adenine (B156593) (A) at the second position of the codon, confirming the CGT to CAT substitution. nih.gov
Restriction Fragment Length Polymorphism (RFLP) is a technique that exploits variations in homologous DNA sequences, known as polymorphisms, to distinguish between alleles. The method relies on the ability of restriction enzymes to cut DNA at specific recognition sites. A point mutation can either create a new restriction site or abolish an existing one.
For the ATIII Glasgow mutation, the nucleotide change is from CGT (Arginine) to CAT (Histidine). This specific G-to-A transition could potentially alter a restriction enzyme recognition site. For example, the restriction enzyme HpyCH4IV recognizes the sequence ACNGT. If the sequence upstream of the mutation site in the normal allele is ACGT , the enzyme would cleave the DNA. In the mutant allele, the sequence would become ACAT , which is not recognized by HpyCH4IV, and the DNA would remain uncut. After PCR amplification of exon 6, the product is incubated with the specific restriction enzyme. The resulting DNA fragments are then separated by size using gel electrophoresis. The pattern of fragments will differ between the normal and mutant alleles, allowing for their identification.
Table 3: Theoretical RFLP Analysis for ATIII Glasgow Mutation
| Allele | Sequence at Codon 393 | Restriction Site (e.g., for HpyCH4IV) | Expected Fragments after Digestion |
|---|---|---|---|
| Wild-Type | ACGT | Present | Two smaller fragments |
| ATIII Glasgow | ACAT | Absent | One larger (uncut) fragment |
Note: This is a theoretical application, as the utility of RFLP depends on the presence of a suitable restriction site at the mutation location.
Biochemical and Biophysical Characterization Methods
Once the genetic basis is established, biochemical methods are used to understand how the mutation affects the protein's structure and function.
Affinity chromatography is a powerful technique for purifying a specific protein from a complex mixture based on its unique binding properties. For antithrombin III and its variants, Heparin-Sepharose chromatography is the method of choice. nih.govcytivalifesciences.com.cn Heparin, a glycosaminoglycan, is immobilized onto a solid support matrix (Sepharose beads), which is packed into a column. cytivalifesciences.com Plasma from an individual with ATIII Glasgow is passed through the column. Both the normal ATIII and the ATIII Glasgow variant bind to the immobilized heparin due to their natural affinity for it. nih.gov
After unbound proteins are washed away, the bound antithrombin is eluted from the column using a salt gradient, typically with increasing concentrations of sodium chloride (NaCl). Research has shown that ATIII Glasgow exhibits a significantly higher affinity for heparin compared to the normal protein. nii.ac.jpnih.gov Consequently, a higher concentration of NaCl is required to disrupt the interaction between ATIII Glasgow and the heparin matrix. This difference in elution profile not only allows for the separation of the variant protein from normal ATIII but also serves as a key diagnostic and characterization feature. researchgate.netnih.gov
Table 4: Comparative Elution of Antithrombin III Variants from Heparin-Sepharose Column
| Antithrombin Variant | Elution Condition (NaCl Concentration) | Heparin Affinity |
|---|---|---|
| Normal Antithrombin III | 0.78 mol/L | Normal |
| This compound | 0.92 mol/L | Increased |
Data from study on P1 variants of antithrombin-III. nih.gov
Electrophoretic Techniques (e.g., SDS-PAGE, Crossed Immunoelectrophoresis) for Protein Analysis and Complex Detection
Electrophoretic techniques are fundamental in the characterization of antithrombin III (ATIII) variants, including this compound. These methods are employed to assess the molecular weight, purity, and complex formation of the protein.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Crossed Immunoelectrophoresis (CIE)
Crossed immunoelectrophoresis is a technique used to study the binding of heparin to antithrombin III. This method can distinguish between free antithrombin III and its complexed forms based on differences in their electrophoretic mobility in a gel containing heparin. nih.gov However, investigations into this compound have revealed no discernible abnormalities when analyzed by crossed immunoelectrophoresis, both in the presence and absence of heparin. nih.gov This suggests that while the functional affinity for heparin is altered, this particular immunoelectrophoretic method may not be sensitive enough to detect the specific conformational changes associated with the Glasgow variant.
| Technique | Observation for this compound | Interpretation |
|---|---|---|
| SDS-PAGE | Normal mobility under reducing and non-reducing conditions. nih.gov | The variant has a normal apparent molecular weight. |
| Crossed Immunoelectrophoresis | No abnormality detected in the presence or absence of heparin. nih.gov | The technique may not be sensitive to the specific conformational change in this variant. |
Spectroscopic Methods (e.g., Fluorescence Spectrometry) for Conformational Studies
Spectroscopic methods, particularly fluorescence spectrometry, are powerful tools for investigating the conformational changes in antithrombin III upon binding to heparin. The intrinsic fluorescence of tryptophan residues in antithrombin III can be monitored to detect structural alterations. Binding of high-affinity heparin to normal antithrombin III results in a significant enhancement of its fluorescence, which can be used to study the kinetics of this interaction. nih.gov
While specific fluorescence spectrometry data for this compound is not extensively detailed in the available literature, this technique could theoretically be applied to probe the conformational state of the variant. Given that this compound exhibits increased affinity for heparin, it would be expected that fluorescence spectrometry studies would reveal altered kinetics or a different magnitude of fluorescence change upon heparin binding compared to the wild-type protein. Such studies would be invaluable in elucidating the structural basis for the dysfunctional nature of this variant despite its heightened heparin affinity.
Functional Assays for Antithrombin Activity (e.g., Chromogenic, Amidolytic, Heparin Cofactor Assays)
Functional assays are critical for diagnosing and characterizing variants like this compound, as they directly measure the protein's ability to inhibit target proteases. These assays typically fall into two main categories: those that measure progressive antithrombin activity (in the absence of heparin) and those that measure heparin cofactor activity.
A hallmark of this compound is a significant reduction in its heparin cofactor activity, which is the basis of its classification as a type II heparin-binding site (HBS) deficiency. nih.gov This deficiency is typically identified through chromogenic or amidolytic assays that measure the residual activity of a target protease (like thrombin or Factor Xa) after incubation with the patient's plasma and heparin. practical-haemostasis.com
Chromogenic and Amidolytic Assays
In these assays, a synthetic substrate that releases a colored or fluorescent compound upon cleavage by the target protease is used. The rate of color or fluorescence development is inversely proportional to the antithrombin activity in the sample. practical-haemostasis.com For this compound, these assays would demonstrate markedly reduced activity in the presence of heparin.
Heparin Cofactor Assays
These assays specifically measure the potentiation of antithrombin's inhibitory activity by heparin. The key finding for this compound is a heparin cofactor activity that is approximately 50% of the normal level when compared to its antigen concentration. nih.gov This discrepancy between functional activity and protein level is a defining characteristic of this variant.
| Functional Assay | Finding for this compound | Significance |
|---|---|---|
| Heparin Cofactor Activity | Approximately 50% reduction compared to antigen concentration. nih.gov | Definitive diagnostic feature of this functional deficiency. |
| Progressive Antithrombin Activity (without heparin) | Reduced ability to inactivate thrombin. nih.gov | Indicates an intrinsic defect in the protein's inhibitory mechanism. |
Antigenic Assays for Antithrombin Quantity (e.g., ELISA, Nephelometry)
Antigenic assays are employed to determine the concentration of antithrombin III protein in the plasma, irrespective of its functional activity. These immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and nephelometry, utilize antibodies specific to antithrombin III.
For individuals with this compound, the concentration of the antithrombin III antigen in the plasma is typically normal. nih.gov This is a crucial diagnostic point, as it distinguishes this type II deficiency from a type I deficiency, where there is a quantitative reduction in the antithrombin III protein. The finding of normal antigen levels coupled with reduced functional activity points towards the presence of a dysfunctional protein variant. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying antithrombin III antigen. In a sandwich ELISA format, a capture antibody binds to the antithrombin III in the sample, and a second, enzyme-conjugated antibody is used for detection. practical-haemostasis.com
Nephelometry
Nephelometry measures the amount of light scattered by immune complexes formed between antithrombin III and specific antibodies in a solution. The degree of light scatter is proportional to the concentration of the antithrombin III antigen. nih.gov
In Vitro Experimental Models
Recombinant Protein Expression and Purification for Controlled Studies
The production of recombinant this compound in various expression systems (e.g., yeast, mammalian cells) is a powerful approach for obtaining pure protein for detailed biochemical and structural analyses. nih.govsinobiological.com While specific studies detailing the recombinant expression of the Glasgow variant are not widely reported, the established methodologies for producing recombinant wild-type antithrombin III can be readily adapted. nih.gov
Expression systems such as Pichia pastoris or human embryonic kidney (HEK) cells can be engineered to secrete the variant protein. nih.govsinobiological.com The recombinant this compound can then be purified from the culture medium, typically using affinity chromatography on heparin-Sepharose. nih.gov This approach provides a homogenous source of the variant protein, free from other plasma components, enabling controlled in vitro experiments to dissect its functional and structural properties.
Purified this compound and Protease Reaction Systems
In vitro studies using purified this compound are essential for characterizing its interaction with target proteases, primarily thrombin. By incubating the purified variant with a known amount of thrombin, the rate of inhibition can be precisely measured. nih.gov
Research has demonstrated that purified this compound has a reduced ability to inactivate thrombin. nih.gov This can be monitored by measuring the residual thrombin activity over time using a chromogenic substrate or by analyzing the formation of the thrombin-antithrombin complex via SDS-PAGE. nih.gov These experiments have been instrumental in confirming that the mutation in this compound directly impairs its primary function as a protease inhibitor. Furthermore, studies have shown that while normal antithrombin III elutes from heparin-Sepharose at a specific salt concentration, the predominantly inactive form of this compound elutes at a higher salt concentration, indicating its increased affinity for heparin. nih.gov
| Experimental System | Key Finding | Method of Analysis |
|---|---|---|
| Purified this compound + Thrombin | Reduced ability to inactivate thrombin. nih.gov | Substrate hydrolysis assays, SDS-PAGE. nih.gov |
| Heparin-Sepharose Chromatography | Elutes at a higher NaCl concentration than normal antithrombin III. nih.gov | Monitoring protein elution with increasing salt gradient. nih.gov |
Cell-Based Assays Investigating this compound Effects (e.g., endothelial cell interactions)
Cell-based assays are crucial for elucidating the functional consequences of the this compound mutation at the cellular level, particularly its interactions with endothelial cells which play a pivotal role in hemostasis and thrombosis. These in vitro systems allow for the controlled investigation of how the variant's unique properties—increased heparin affinity and decreased thrombin inhibitory capacity—impact cellular responses relevant to thrombosis. nih.gov
Researchers utilize cultured endothelial cells, such as human umbilical vein endothelial cells (HUVECs), to model the inner lining of blood vessels. These cells can be exposed to purified this compound or plasma from affected individuals to observe various cellular processes. Key experimental setups often involve inducing a pro-thrombotic state in the endothelial cells, for example, by treatment with thrombin or inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
One major area of investigation is the effect of this compound on endothelial cell activation. Endothelial activation is characterized by the surface expression of adhesion molecules, such as P-selectin, E-selectin, and intracellular adhesion molecule-1 (ICAM-1), which facilitate the recruitment of leukocytes and platelets to the vessel wall. arvojournals.orgnih.gov Assays to quantify the expression of these molecules, such as flow cytometry or immunofluorescence microscopy, can be employed to compare the effects of normal Antithrombin III and the Glasgow variant. Given this compound's reduced ability to inactivate thrombin, it is hypothesized that it would be less effective at preventing thrombin-induced endothelial activation. nih.gov
Furthermore, cell-based assays can be designed to study the impact of this compound on the release of pro-thrombotic and anti-thrombotic factors from endothelial cells. For instance, the release of von Willebrand factor (vWF), a key player in platelet adhesion and aggregation, from Weibel-Palade bodies in endothelial cells can be measured by ELISA. Conversely, the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, can also be quantified.
The interaction of this compound with heparan sulfate (B86663) proteoglycans on the endothelial cell surface is another critical area of study. The variant's increased affinity for heparin suggests it may bind more readily to these cell surface molecules. nih.gov This interaction can be investigated using binding assays with radiolabeled or fluorescently tagged this compound. The functional consequence of this enhanced binding on the local regulation of coagulation at the endothelial surface can then be assessed.
Table 1: Representative Cell-Based Assays for Investigating this compound
| Assay Type | Parameter Measured | Potential Findings with this compound |
| Endothelial Cell Activation Assays | ||
| Flow Cytometry/Immunofluorescence | Surface expression of P-selectin, E-selectin, ICAM-1 | Reduced inhibition of thrombin-induced expression of adhesion molecules compared to wild-type Antithrombin III. arvojournals.orgnih.gov |
| Platelet Adhesion Assays | ||
| Flow-based adhesion assays | Adhesion of platelets to activated endothelial cell monolayers | Increased platelet adhesion due to incomplete neutralization of thrombin and subsequent endothelial activation. |
| Coagulation Factor Generation Assays | ||
| Thrombin Generation Assay | Rate and amount of thrombin generated on the endothelial cell surface | Impaired inhibition of thrombin generation, leading to a procoagulant endothelial phenotype. |
| Fibrin (B1330869) Deposition Assays | ||
| Immunofluorescence/Western Blot | Fibrin clot formation on endothelial cells | Increased fibrin deposition due to the reduced ability of this compound to inactivate thrombin. nih.gov |
| Endothelial Cell Signaling Assays | ||
| Western Blot/PCR | Activation of intracellular signaling pathways (e.g., NF-κB) | Sustained pro-inflammatory signaling in endothelial cells in the presence of thrombotic stimuli. |
Animal Models in Antithrombin Research
Animal models are indispensable for studying the in vivo consequences of antithrombin deficiency and for evaluating potential therapeutic strategies. While specific animal models for this compound have not been extensively described in the literature, the methodologies for creating and utilizing genetically engineered models of antithrombin deficiency provide a clear framework for how such a model could be developed and studied.
Development and Utilization of Genetically Engineered Animal Models for Antithrombin III Deficiency
The development of genetically engineered animal models, primarily in mice, has been instrumental in understanding the critical role of antithrombin in vivo. The most common approach is gene targeting in embryonic stem cells to create knockout mice with a complete or partial deficiency of the antithrombin gene (Serpinc1).
Complete homozygous deficiency of antithrombin in mice has been shown to be embryonically lethal, with embryos dying in mid-gestation due to widespread thrombosis and hemorrhage. nih.govjci.org This finding underscores the essential role of antithrombin in regulating coagulation during development.
Heterozygous mice, carrying one null allele for the antithrombin gene (ATIII+/-), are viable and serve as a valuable model for hereditary antithrombin deficiency in humans. These mice typically have approximately 50% of the normal plasma antithrombin levels and exhibit an increased susceptibility to venous thrombosis, particularly in response to pro-thrombotic stimuli such as surgery, trauma, or inflammation.
To create a model specifically for this compound, a similar gene-targeting approach could be used to introduce the specific point mutation found in the human gene into the mouse Serpinc1 gene. This "knock-in" model would allow for the in vivo investigation of the functional consequences of the Glasgow variant in a physiological context.
In Vivo Studies Investigating Molecular Mechanisms and Pathophysiological Pathways Related to this compound Phenotype
An animal model expressing this compound would enable detailed in vivo studies to dissect the molecular mechanisms and pathophysiological pathways leading to the thrombotic phenotype observed in affected families.
One key area of investigation would be the in vivo response to vascular injury. Standardized models of thrombosis, such as the ferric chloride-induced carotid artery injury model or the inferior vena cava ligation model, could be employed. mdpi.com In these models, the rate and extent of thrombus formation, as well as the time to vessel occlusion, could be compared between wild-type mice, heterozygous antithrombin deficient mice, and the this compound model mice. It would be anticipated that the Glasgow variant mice would exhibit a more severe thrombotic phenotype than the heterozygous deficient mice due to the dysfunctional protein, despite potentially having normal or near-normal antigen levels.
Furthermore, such a model would allow for the investigation of the interaction between this compound and the endothelium in vivo. Intravital microscopy could be used to directly visualize and quantify leukocyte and platelet rolling, adhesion, and transmigration in the microvasculature in response to inflammatory stimuli. nih.gov This would provide insights into how the altered properties of this compound affect the inflammatory component of thrombosis.
The model would also be invaluable for studying the long-term consequences of the this compound mutation, such as the development of post-thrombotic syndrome or chronic thromboembolic pulmonary hypertension. Histopathological analysis of various organs, particularly the lungs and veins, could reveal the extent of chronic thrombotic and inflammatory damage.
Table 2: Potential In Vivo Studies Utilizing a Putative this compound Animal Model
| In Vivo Model/Technique | Parameter Measured | Expected Pathophysiological Findings |
| Ferric Chloride-Induced Carotid Artery Injury | Time to vessel occlusion, thrombus size and composition | Accelerated and more extensive arterial thrombosis. |
| Inferior Vena Cava Ligation | Incidence and size of deep vein thrombosis | Increased propensity for venous thrombus formation. |
| Intravital Microscopy of Cremaster Muscle | Leukocyte and platelet rolling, adhesion, and extravasation | Enhanced leukocyte-endothelial and platelet-endothelial interactions in response to inflammatory stimuli. |
| Tail Bleeding Assay | Bleeding time and blood loss | Potentially normal or slightly reduced bleeding, indicating a primary pro-thrombotic rather than a bleeding diathesis. |
| Histopathological Analysis | Fibrin deposition, inflammatory cell infiltration in various organs | Evidence of microvascular thrombosis and chronic inflammation, particularly in the lungs and liver. nih.gov |
Mechanistic Insights and Theoretical Frameworks
Proposed Models for Heparin Activation and Antithrombin Conformational Shift in Serpins
Antithrombin III (ATIII), a key member of the serine protease inhibitor (serpin) superfamily, circulates in a conformation with relatively low inhibitory activity. nih.gov Its potent anticoagulant function is critically dependent on activation by heparin or related glycosaminoglycans (GAGs) on the surface of endothelial cells. nih.govnih.gov The binding of heparin induces a significant conformational change in the antithrombin molecule, dramatically accelerating the rate of protease inhibition. wikipedia.orgdiff.org
Several models have been proposed to explain this allosteric activation. The central mechanism involves the binding of a specific pentasaccharide sequence within heparin to a high-affinity binding site on antithrombin. nih.govwikipedia.org This interaction triggers a series of conformational shifts that convert antithrombin from a slow, repressed inhibitor to a rapid and efficient one. nih.gov
Key features of this conformational activation include:
Reactive Center Loop (RCL) Expulsion : In its native, unactivated state, the RCL of antithrombin is partially inserted into the main body of the protein (β-sheet A). diff.orgnih.gov Heparin binding is proposed to cause the expulsion of this loop, making it more accessible to target proteases like Factor Xa and thrombin. nih.govnih.govresearchgate.net This change enhances the presentation of the "bait" sequence for the protease. nih.gov
Structural Reorganization : The binding of the heparin pentasaccharide induces distinct structural changes, including the extension and tilting of helix D and the formation of a new P-helix. nih.govresearchgate.net These shifts are transmitted through the protein, ultimately altering the conformation of the RCL. nih.gov
Two-Step, Three-State Mechanism : The activation process has been described as a two-step mechanism. oncohemakey.com First, an initial weak binding complex is formed between antithrombin and heparin. This is followed by a rapid conformational change that converts the complex into a high-affinity, activated state competent for rapid protease inhibition. oncohemakey.com
One model suggests that the native state of antithrombin is stabilized by a salt bridge involving the P1 residue, Arginine-393. nih.gov According to this model, heparin binding disrupts this salt bridge, favoring the higher-affinity conformation and exposing the RCL for protease interaction. nih.gov The study of variants like Antithrombin III Glasgow provides critical insights into refining and testing these theoretical frameworks.
Detailed Analysis of the "Suicide Substrate" Inhibition Mechanism in the Context of this compound
Serpins, including antithrombin, utilize a unique and irreversible "suicide substrate" or mechanism-based inhibition. oncohemakey.comwikipedia.org This process involves the target protease initiating cleavage of the serpin's RCL, which acts as a pseudo-substrate. researchgate.net However, before cleavage is complete, the serpin undergoes a dramatic conformational change. The cleaved RCL rapidly inserts into the central β-sheet A of the serpin, dragging the covalently attached protease to the opposite pole of the inhibitor molecule. nih.govoncohemakey.com This translocation distorts the active site of the protease, rendering it permanently inactive. oncohemakey.com The resulting serpin-protease complex is a hyperstable, covalently linked molecule that is cleared from circulation. frontiersin.org
The specificity of this interaction is largely determined by the amino acid sequence of the RCL, particularly the P1 residue, which for antithrombin is Arginine-393. researchgate.net This residue is the primary recognition site for trypsin-like proteases such as thrombin.
In the case of this compound, a point mutation results in the substitution of the critical P1 residue, Arginine-393, with Histidine (Arg393His). nih.gov This single amino acid change has a profound impact on the suicide substrate mechanism. The Arg-His substitution fundamentally alters the recognition and cleavage site for thrombin. As a result, the variant exhibits a significantly reduced ability to inactivate thrombin. nih.gov The initiation of the inhibitory pathway—the cleavage at the P1-P1' bond—is inefficient. Consequently, the subsequent conformational trapping of the protease is impaired, leading to a functional deficiency where the inhibitor can bind to its cofactor (heparin) but cannot effectively neutralize its target protease. nih.gov
Elucidating the Molecular Pathogenesis of this compound-Associated Deficiencies
Hereditary antithrombin deficiency is a significant risk factor for venous thromboembolism. nih.govnih.gov These deficiencies are broadly classified into two types: Type I, characterized by a quantitative reduction in both antithrombin protein and activity, and Type II, a qualitative defect where protein levels are normal but function is impaired. medscape.com
This compound is a classic example of a Type II deficiency. nih.gov Individuals with this variant have approximately normal antigen levels of the protein in their plasma, but its functional activity, particularly the heparin cofactor activity, is reduced by about 50%. nih.gov This discrepancy between antigen level and activity is the hallmark of a qualitative defect.
The molecular basis of this deficiency is a single missense mutation in the SERPINC1 gene, leading to the substitution of Arginine at position 393 with a Histidine residue. nih.gov This position is the critical P1 site in the reactive center loop, which is essential for protease recognition and inhibition.
The pathogenesis of the associated prothrombotic state stems from the dual-effect of this mutation:
Impaired Thrombin Inhibition : As detailed previously, the Arg393His substitution severely compromises the inhibitor's ability to inactivate thrombin. nih.gov This allows thrombin to remain active in the circulation for longer, promoting fibrin (B1330869) formation and increasing the risk of thrombosis. medscape.com
Altered Heparin Affinity : Paradoxically, this compound displays an increased affinity for heparin compared to the wild-type protein. nih.govnih.gov While heparin binding still occurs and is even enhanced, the subsequent step of protease inactivation is defective. This creates a scenario where the anticoagulant potential of endogenous or therapeutic heparin is blunted because the antithrombin it binds to is functionally compromised.
This combination of normal protein levels, increased heparin binding, and a profound inability to inhibit thrombin underlies the molecular pathogenesis of the thrombophilia associated with the this compound variant. nih.gov
| Feature | Normal Antithrombin III | This compound |
| Deficiency Type | N/A | Type II (Qualitative) |
| Antigen Level | Normal | Normal |
| Heparin Cofactor Activity | Normal | ~50% Reduction nih.gov |
| P1 Residue | Arginine-393 | Histidine-393 nih.gov |
| Thrombin Inactivation | Efficient | Markedly Reduced nih.gov |
| Heparin Affinity | Normal | Increased nih.govnih.gov |
Theoretical Implications of this compound for Serpin Biology and Protease Regulation
The study of natural variants like this compound provides invaluable insights into the complex structure-function relationships of serpins and the nuanced mechanisms of protease regulation. This specific variant has significant theoretical implications for understanding serpin biology.
Firstly, this compound helps to deconstruct the process of heparin activation. The observation that this variant possesses a high affinity for heparin, yet remains a poor inhibitor of thrombin, demonstrates that high-affinity heparin binding is not sufficient for full activation. nih.gov It suggests that the conformational state induced by heparin binding in the Glasgow variant is different from the fully activated, inhibitory conformation of heparin-bound wild-type antithrombin. nih.gov This supports a multi-step activation model where heparin binding and the final, inhibitory-competent conformational shift are distinct, albeit linked, events.
Secondly, the variant underscores the dual role of the P1 residue. Beyond its function as the primary recognition "bait" for the target protease, the Arg-393 residue appears to be crucial for maintaining the stability of the native, unactivated conformation. The Arg393His mutation leads to a molecule that natively adopts a conformation with higher heparin affinity, a state that wild-type antithrombin only achieves after heparin binding. nih.gov This suggests the P1 residue is involved in a structural constraint (such as a salt bridge) that is released upon heparin binding to allow the conformational change. nih.gov
Therefore, this compound serves as a critical molecular tool. It challenges and refines models of serpin allostery, highlighting that the transition from a low-activity to a high-activity state is a precisely controlled process. It reveals that the reactive center loop is not merely a passive substrate mimic but an active participant in the conformational regulation of the entire serpin molecule, linking the heparin-binding site to the inhibitory domain.
Future Directions in Antithrombin Iii Glasgow Research
Advancements in High-Resolution Structural Biology Techniques for Variant Analysis
The original studies on Antithrombin III Glasgow identified the specific amino acid substitution (Arginine to Histidine at position 393) responsible for its altered function but lacked the high-resolution structural data available today. nih.gov Modern structural biology offers powerful tools to visualize the precise conformational changes induced by this mutation.
Techniques such as Cryo-Electron Microscopy (Cryo-EM) and advanced X-ray crystallography can provide near-atomic resolution structures of the variant protein. nih.gov Future research should focus on obtaining high-resolution structures of this compound in several key states:
In its native, unbound form.
In complex with its cofactor, heparin.
In a ternary complex with both heparin and its target protease, thrombin. rcsb.org
Comparing these structures to the wild-type antithrombin structures would reveal the subtle yet critical alterations in the reactive center loop and heparin-binding site. nih.govnih.gov Such analyses could explain how the Arg393His mutation allosterically enhances heparin binding while simultaneously impairing the protein's ability to present its reactive loop to thrombin for cleavage and inhibition.
Table 1: Potential Applications of High-Resolution Structural Biology Techniques
| Technique | Application for this compound Analysis | Expected Insights |
| X-ray Crystallography | Determining the atomic structure of the purified this compound protein, both alone and in complex with heparin and/or thrombin. rcsb.orgrcsb.org | Precise visualization of the altered reactive center loop, changes in the heparin-binding domain, and the specific atomic interactions that lead to dysfunctional inhibition. |
| Cryo-Electron Microscopy (Cryo-EM) | Analyzing the structure of larger, more dynamic complexes, such as the ternary antithrombin-thrombin-heparin complex, without the need for crystallization. | Understanding the conformational dynamics of the variant in different functional states, which may be difficult to capture with crystallography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the protein's dynamics and flexibility in solution, particularly the movement of the reactive center loop and heparin-binding regions upon ligand binding. | Mapping the allosteric communication network between the heparin-binding site and the reactive site to understand how the mutation disrupts this signaling. |
Development of Novel In Vitro and In Vivo Models for Mechanistic Studies
To move beyond basic biochemical characterization, robust experimental models are needed. The development of novel in vitro and in vivo systems is crucial for dissecting the cellular and physiological consequences of the this compound mutation.
In vitro, the use of human cell expression systems , such as HEK293 cells, can be leveraged to produce recombinant this compound for detailed functional studies. nih.gov More advanced in vitro models, including microfluidic "thrombosis-on-a-chip" devices , could be employed to study thrombus formation under physiologically relevant shear stress conditions. mdpi.com These systems, using human blood or plasma reconstituted with the Glasgow variant, would allow for precise quantification of its impact on coagulation dynamics compared to wild-type antithrombin.
For in vivo studies, the development of a genetically engineered mouse model expressing the human this compound variant would be invaluable. Such a model, created using CRISPR-Cas9 or other gene-editing technologies, would enable researchers to study the long-term consequences of the variant on hemostasis and thrombosis risk in a living organism. springernature.com This model would be instrumental for pre-clinical evaluation of targeted therapeutic strategies.
Integration of Omics Data (e.g., Proteomics, Genomics) for Comprehensive Understanding
A comprehensive understanding of this compound requires looking beyond the single protein to its systemic effects. The integration of "omics" data can provide a holistic view of the molecular landscape shaped by this variant.
Genomic analysis , specifically sequencing of the SERPINC1 gene, is the definitive method for diagnosing this and other antithrombin deficiencies. machaondiagnostics.commayocliniclabs.com Future research could involve broader genomic studies in affected families to identify potential genetic modifiers that influence the clinical severity of the thrombotic phenotype.
Proteomic studies can be used to analyze the plasma of individuals with the Glasgow variant to identify changes in the levels of other coagulation factors, inflammatory markers, or proteins involved in fibrinolysis. This could reveal compensatory mechanisms or downstream pathological consequences of the variant's dysfunction. Furthermore, advanced proteomic techniques like affinity-purification mass spectrometry could identify novel or altered protein-protein interactions of this compound within the complex milieu of plasma.
Computational and Systems Biology Approaches to Model this compound Behavior
Computational and systems biology provide powerful in silico tools to model the complex behavior of the coagulation system and the impact of specific variants. nih.gov These approaches can integrate kinetic, structural, and omics data to generate predictive models of thrombotic risk.
Molecular dynamics (MD) simulations can be used to model the structural fluctuations of this compound at an atomic level. mdpi.com Long-duration simulations could predict how the Arg393His mutation alters the conformational landscape of the protein, explaining both the increased heparin affinity and the decreased protease inhibition. nih.govmdpi.com These simulations can model the entire process of heparin binding, conformational activation, and interaction with thrombin, providing insights that are difficult to capture experimentally.
Systems biology models of the entire coagulation cascade can be modified to include the specific kinetic parameters of this compound. nih.govplos.org By inputting its known characteristics (e.g., normal antigen levels, reduced activity, altered heparin cofactor response), these models can simulate how the variant perturbs the network, leading to a hypercoagulable state. nih.gov Such models could be used to predict the thrombotic risk under different physiological conditions and to simulate the potential efficacy of various targeted therapeutic interventions in silico.
Q & A
Q. What molecular defect defines antithrombin III Glasgow, and how does it impact functional activity?
this compound is characterized by a missense mutation (CGT → CAT) at codon 393, resulting in an Arg-to-His substitution (p.Arg393His). This mutation reduces thrombin-inactivating capacity and increases heparin affinity, leading to impaired anticoagulant function and familial thrombosis risk . Methodologically, this variant can be identified via oligonucleotide hybridization or PCR-based sequencing targeting codon 393 .
Q. What standardized assays are used to quantify antithrombin III activity in plasma?
Functional assays typically involve chromogenic substrates or heparin cofactor activity tests. For example:
- Chromogenic method : Thrombin or factor Xa is incubated with plasma samples and heparin. Residual enzyme activity inversely correlates with antithrombin III levels .
- Heparin affinity chromatography : Measures heparin-binding capacity, critical for distinguishing variants like AT III Glasgow with altered heparin interactions . Standardized reagents (e.g., thrombin at 5 IU/mL and AT III at 0.125 IU/mL in pH 8.4 buffer) ensure reproducibility .
Q. How do age and sex influence antithrombin III levels in population studies?
Longitudinal data from the Third Glasgow MONICA Survey show:
| Parameter | Males (Age >65) | Females (Postmenopausal) |
|---|---|---|
| Median AT III Level | Declines with age | Initial postmenopausal rise, then gradual decline |
| Hypercoagulable Risk | Increased | Increased after age 60 |
| This age-related decline correlates with elevated fibrinogen and reduced heparin cofactor II activity, suggesting liver aging as a biomarker . |
Advanced Research Questions
Q. How can contradictory findings in clinical trials of AT III supplementation (e.g., sepsis vs. non-sepsis cohorts) be reconciled?
A meta-analysis of 30 RCTs (3,933 participants) found no mortality benefit overall (RR 0.95, 95% CI 0.88–1.03) . However, subgroup analyses revealed:
Q. What bioprocessing challenges arise in recombinant AT III production, and how are they addressed?
Recombinant AT III expression in Saccharomyces cerevisiae requires optimization of:
- Fermentation parameters : pH (5.5–6.5), temperature (25–30°C), and dissolved oxygen (>30%).
- Media composition : Glucose (40 g/L) and yeast extract (10 g/L) maximize yield (2.1 g/L) . Post-translational modifications (e.g., glycosylation at Asn155/192) are critical for heparin binding and stability, necessitating mammalian systems (e.g., HEK293) for clinical-grade production .
Q. How do antithrombin III variants influence biomarker selection in aging or thrombophilia studies?
AT III Glasgow’s altered heparin affinity complicates assays relying on heparin-dependent activity. Recommendations:
- Functional vs. antigenic assays : Use both to distinguish quantitative deficiencies (low antigen) from dysfunctional variants (normal antigen, low activity) .
- Population stratification : Screen for AT III Glasgow in familial thrombosis cohorts via targeted sequencing (codon 393) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing age-related coagulation biomarker data?
- Multivariate regression : Adjust for confounders (e.g., liver function, estrogen levels).
- Longitudinal modeling : Track AT III trajectories using mixed-effects models . Example from MONICA Survey: Antithrombin III levels inversely correlated with carotid atherosclerosis severity (r = -0.34, p<0.01) .
Q. How should researchers validate antithrombin III activity assays for variant-specific studies?
Q. Tables for Quick Reference
Table 1. Key Mutations in Antithrombin III Variants
Table 2. Optimal Recombinant AT III Production Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| pH | 5.5–6.5 | +35% |
| Temperature (°C) | 25–30 | +28% |
| Dissolved Oxygen (%) | >30 | +22% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
